

off-target effects of [D-P-CL-Phe6,leu17]-vip tfa to consider

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Compound of Interest

Compound Name: [D-P-CL-Phe6,leu17]-vip tfa

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Technical Support Center: [D-p-Cl-Phe6, Leu17]-VIP TFA

This technical support center is designed for researchers, scientists, and drug development professionals using the Vasoactive Intestinal Peptide (VIP) receptor antagonist, [D-p-Cl-Phe6, Leu17]-VIP TFA. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to address potential issues, including off-target effects, that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of [D-p-Cl-Phe6, Leu17]-VIP?

A1: [D-p-Cl-Phe6, Leu17]-VIP is a competitive and selective antagonist of the Vasoactive Intestinal Peptide (VIP) receptors, primarily VPAC1 and VPAC2.^[1] It functions by binding to these receptors and preventing the endogenous ligand, VIP, from activating them.

Q2: What are the known off-target effects or, conversely, what receptors does it NOT bind to?

A2: While a comprehensive off-target screening profile against a broad panel of receptors is not readily available in published literature, [D-p-Cl-Phe6, Leu17]-VIP has been shown to be selective. Specifically, it displays no activity on glucagon, secretin, or Growth Hormone-Releasing Factor (GRF) receptors, which are structurally related to VIP receptors.^{[1][2]}

However, researchers should remain aware of the potential for uncharacterized off-target effects in their specific experimental systems.

Q3: I am observing unexpected or inconsistent results in my cell-based assays. What could be the cause?

A3: Inconsistent results can arise from several factors:

- **Peptide Stability and Aggregation:** Like many peptides, [D-p-CI-Phe6, Leu17]-VIP can be susceptible to degradation or aggregation, especially with repeated freeze-thaw cycles.^[3] It is recommended to aliquot the peptide upon reconstitution and store it at -20°C or below.
- **Cellular Context:** The expression levels of VPAC1 and VPAC2 receptors can vary significantly between cell types.^{[4][5]} Additionally, the specific G-protein coupling (e.g., Gs, Gi, Gq) can differ, leading to varied downstream signaling and cellular responses.^{[4][6]}
- **Experimental Conditions:** Ensure consistent cell passage number, serum concentration, and incubation times. Contamination of cell cultures can also lead to unexpected cytotoxicity or altered signaling.^[7]

Q4: My experiment shows unexpected cytotoxicity at concentrations intended for VIP receptor antagonism. Why might this be happening?

A4: Unexpected cytotoxicity could be due to:

- **High Concentrations:** At high concentrations, the likelihood of engaging lower-affinity off-target receptors increases, which may trigger cytotoxic pathways.^{[7][8]} It is crucial to perform a dose-response curve to determine the optimal concentration for your system.
- **Unidentified Off-Target Effects:** The peptide may be interacting with an unknown receptor or protein in your specific cell model that mediates a cytotoxic response.
- **Peptide Purity and Counterion:** While TFA (trifluoroacetate) is a common counterion for synthetic peptides, at high concentrations, it can alter intracellular pH and be toxic to some cell lines. Ensure you have a vehicle control that includes TFA if you are using high concentrations of the peptide.

Quantitative Data Summary

The following table summarizes the known binding affinity of [D-p-Cl-Phe6, Leu17]-VIP and its documented selectivity.

Target	Metric	Value	Notes
VIP Receptor	IC50	125.8 nM	Competitive antagonist activity. [1]
Glucagon Receptor	Activity	None Detected	No agonist or antagonist activity observed. [2]
Secretin Receptor	Activity	None Detected	No agonist or antagonist activity observed. [2]
GRF Receptor	Activity	None Detected	No agonist or antagonist activity observed. [2]

Key Experimental Protocols

To investigate potential off-target effects or to characterize the activity of [D-p-Cl-Phe6, Leu17]-VIP in your system, the following protocols can be adapted.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (K_i) of the antagonist for its target receptor.

- **Cell Culture:** Culture cells expressing the target VIP receptor (e.g., VPAC1 or VPAC2) to an appropriate density in 96-well plates.
- **Membrane Preparation:** Homogenize cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane fraction in a binding buffer.

- **Assay Setup:** In each well, combine the cell membrane preparation, a fixed concentration of a radiolabeled VIP analog (e.g., 125I-VIP), and varying concentrations of [D-p-Cl-Phe6, Leu17]-VIP (the competitor).
- **Incubation:** Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
- **Washing:** Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with cold buffer to remove non-specific binding.
- **Detection:** Measure the radioactivity retained on the filters using a gamma counter.
- **Data Analysis:** Plot the percentage of specific binding against the log concentration of the antagonist. Fit the data to a one-site competition model to calculate the IC50, which can then be converted to a Ki value.

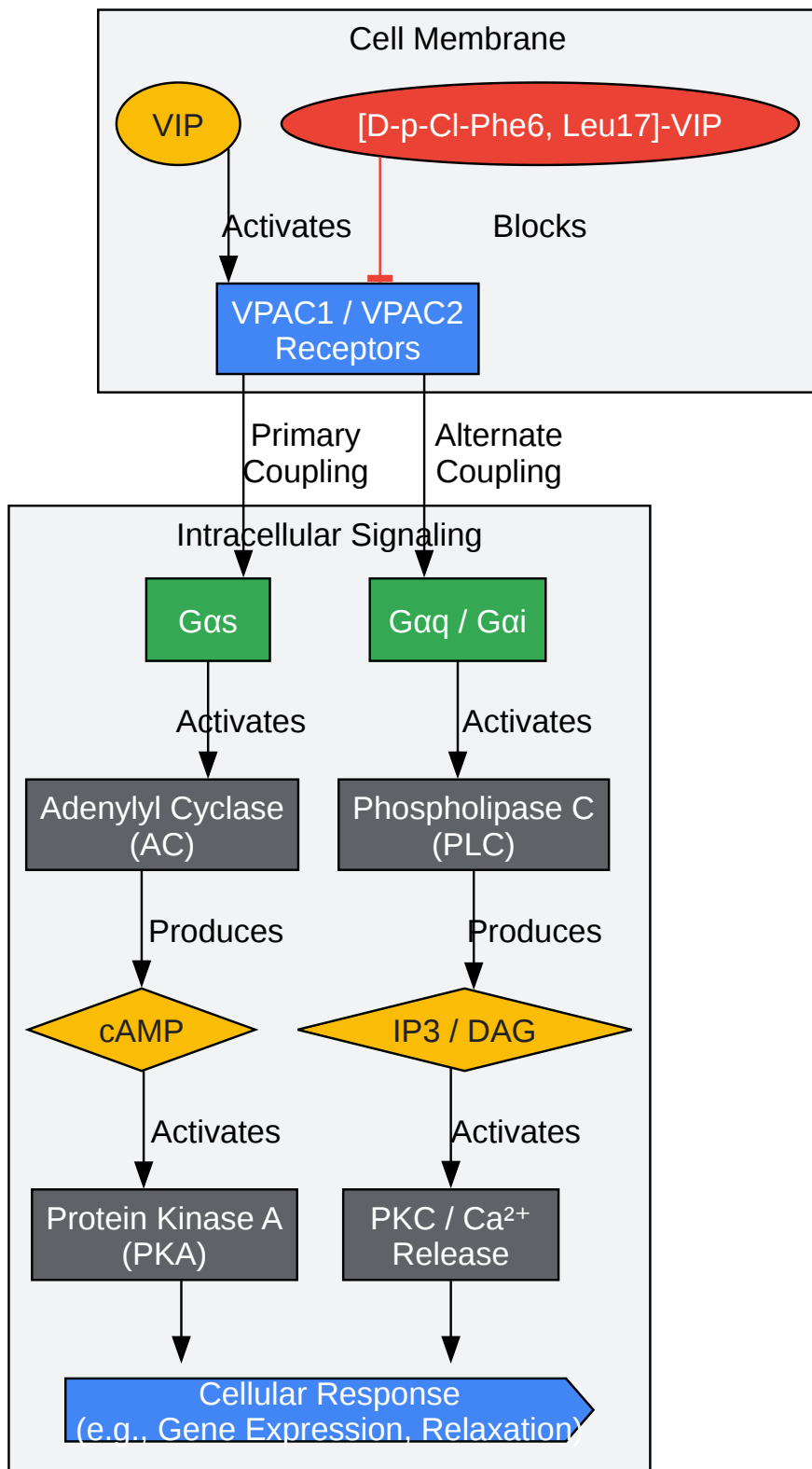
Protocol 2: cAMP Functional Assay

This assay measures the ability of the antagonist to block VIP-induced activation of adenylyl cyclase, a primary downstream signaling event for VPAC receptors.^[4]

- **Cell Culture:** Seed cells expressing the target VIP receptor in a 96-well plate and allow them to attach overnight.
- **Pre-treatment:** Pre-incubate the cells with varying concentrations of [D-p-Cl-Phe6, Leu17]-VIP for 15-30 minutes in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
- **Stimulation:** Add a fixed concentration of VIP (typically the EC80) to stimulate cAMP production and incubate for a specified time (e.g., 15-30 minutes).
- **Cell Lysis:** Lyse the cells using the buffer provided in a commercial cAMP assay kit.
- **Detection:** Measure the intracellular cAMP levels using a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaScreen) according to the manufacturer's instructions.
- **Data Analysis:** Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 for functional inhibition.

Visualizations

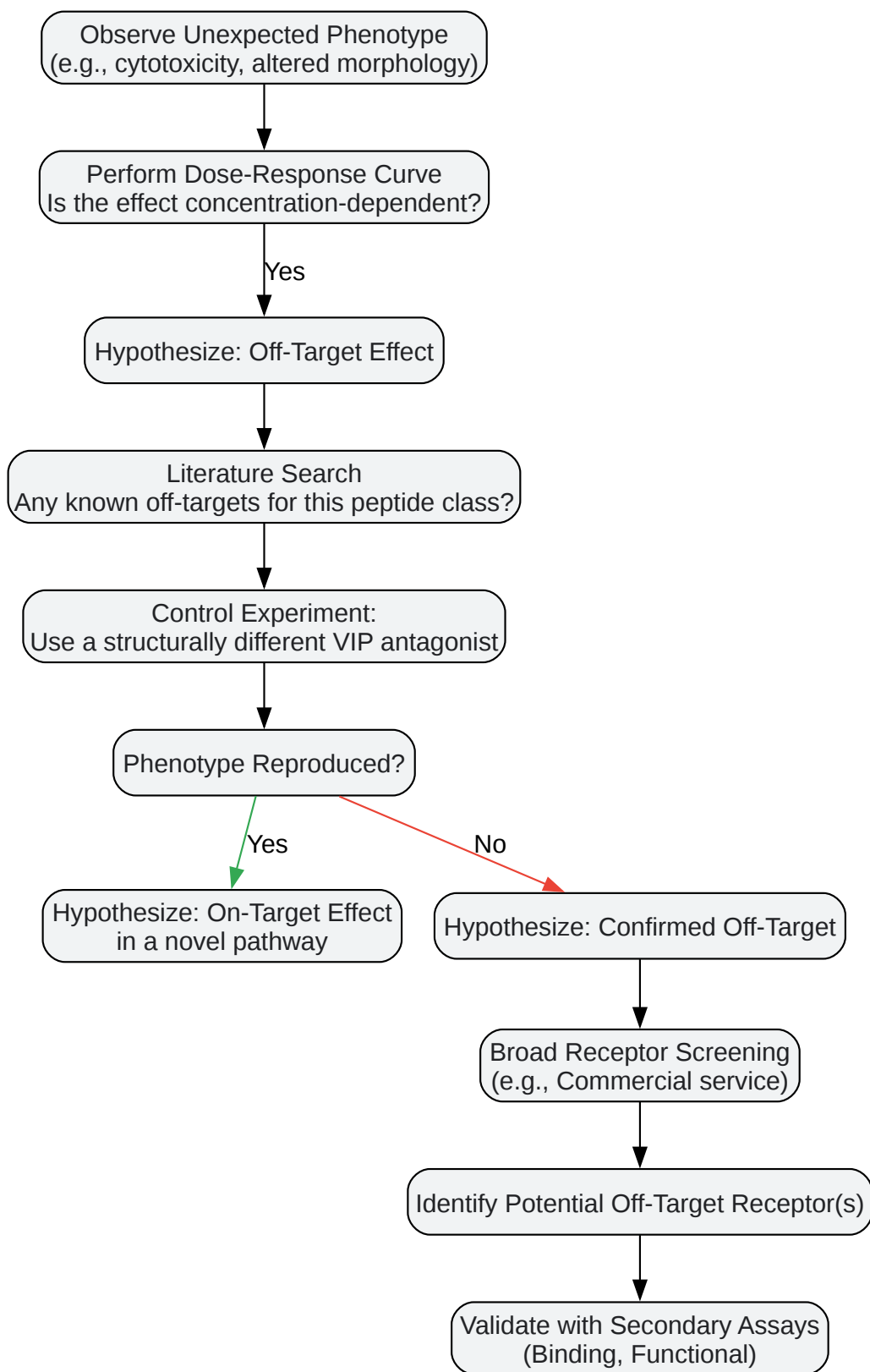
VIP Receptor Signaling Pathways



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Caption: VIP receptor signaling pathways and point of inhibition.

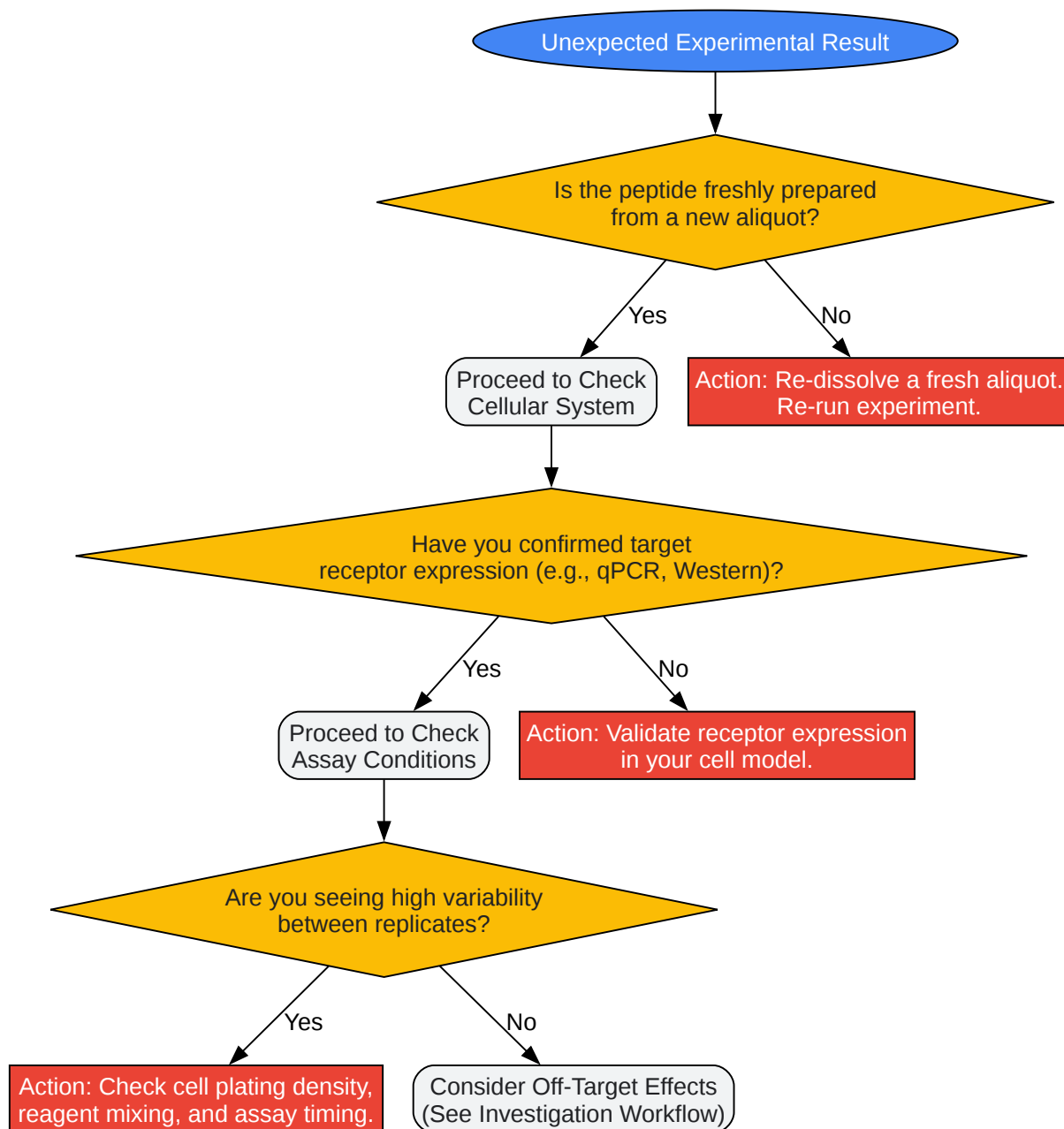
Experimental Workflow for Investigating Off-Target Effects



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Caption: Workflow for investigating suspected off-target effects.

Troubleshooting Guide for Unexpected Results



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Caption: Decision tree for troubleshooting unexpected results.

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